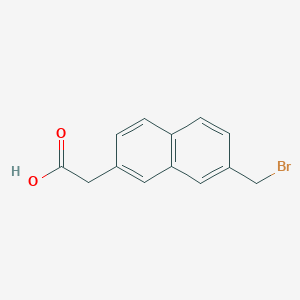![molecular formula C14H16F2N2O2 B11844020 [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and an acetate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate typically involves the condensation of 2,4-difluorobenzaldehyde with piperidine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
-
Condensation Reaction
Reactants: 2,4-difluorobenzaldehyde and piperidine
Conditions: Room temperature, acidic or basic catalyst
Product: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine
-
Acetylation Reaction
Reactants: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine and acetic anhydride
Conditions: Elevated temperature, presence of a base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can be compared with other similar compounds, such as:
[(E)-[(2,4-dichlorophenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with chlorine substituents instead of fluorine.
[(E)-[(2,4-dimethylphenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with methyl substituents instead of fluorine.
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H16F2N2O2 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14+ |
Clave InChI |
WCXWCTJJYPQSJB-NBVRZTHBSA-N |
SMILES isomérico |
CC(=O)O/N=C(\C1CCNCC1)/C2=C(C=C(C=C2)F)F |
SMILES canónico |
CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)



![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)


![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)




